(2Z)-3-(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENENITRILE
Overview
Description
(2Z)-3-(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENENITRILE is a synthetic organic compound that features a benzodioxole ring and a trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENENITRILE typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Ethoxy Group: This step involves the ethylation of the benzodioxole ring using ethyl halides under basic conditions.
Formation of the Prop-2-enenitrile Moiety: This can be synthesized via a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.
Coupling with Trifluoromethyl Phenyl Group: The final step involves the coupling of the synthesized intermediate with a trifluoromethyl phenyl derivative using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the benzodioxole ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NaOH, NH3) under appropriate conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Medicine
Therapeutics: Investigated for its potential use in treating various diseases due to its unique chemical structure.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-3-(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENENITRILE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENENITRILE
- (2Z)-3-(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-[4-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENENITRILE
Uniqueness
The unique combination of the ethoxy group, benzodioxole ring, and trifluoromethyl phenyl group in (2Z)-3-(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENENITRILE imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
(Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO3/c1-2-24-16-9-18-17(25-11-26-18)8-13(16)6-14(10-23)12-4-3-5-15(7-12)19(20,21)22/h3-9H,2,11H2,1H3/b14-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJBPDPCFSZWFR-MKMNVTDBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1C=C(C#N)C3=CC(=CC=C3)C(F)(F)F)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1/C=C(\C#N)/C3=CC(=CC=C3)C(F)(F)F)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.